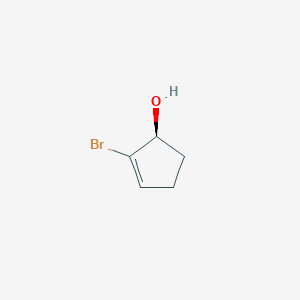
2-Cyclopenten-1-ol, 2-bromo-, (1S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-ol, 2-bromo-, (1S)- is an organic compound with the molecular formula C5H7BrO It is a brominated derivative of cyclopentenol, featuring a five-membered ring structure with a hydroxyl group and a bromine atom attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-ol, 2-bromo-, (1S)- can be achieved through several methods. One common approach involves the bromination of cyclopentenol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the cyclopentene ring .
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-ol, 2-bromo-, (1S)- may involve large-scale bromination processes using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-ol, 2-bromo-, (1S)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a different functional group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of cyclopentenol derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of cyclopentenone or cyclopentanal derivatives.
Reduction: Formation of cyclopentanol or other reduced derivatives.
Scientific Research Applications
2-Cyclopenten-1-ol, 2-bromo-, (1S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-ol, 2-bromo-, (1S)- involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: A related compound with a ketone functional group instead of a hydroxyl group.
Cyclopentanol: The non-brominated analog of 2-Cyclopenten-1-ol, 2-bromo-, (1S)-.
Cyclopentene: The parent hydrocarbon without any functional groups.
Uniqueness
2-Cyclopenten-1-ol, 2-bromo-, (1S)- is unique due to the presence of both a bromine atom and a hydroxyl group on the cyclopentene ringThe bromine atom enhances its electrophilicity, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
156768-85-3 |
|---|---|
Molecular Formula |
C5H7BrO |
Molecular Weight |
163.01 g/mol |
IUPAC Name |
(1S)-2-bromocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h2,5,7H,1,3H2/t5-/m0/s1 |
InChI Key |
HVTLYEBHUKZJCL-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@@H](C(=C1)Br)O |
Canonical SMILES |
C1CC(C(=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



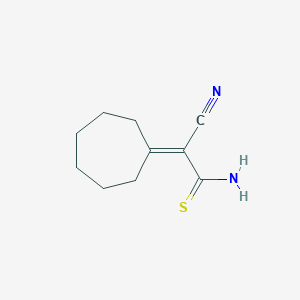
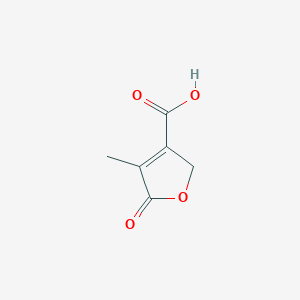
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)

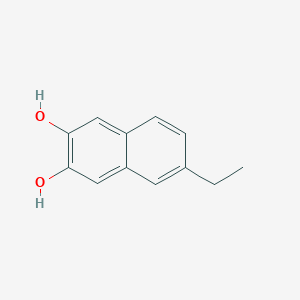
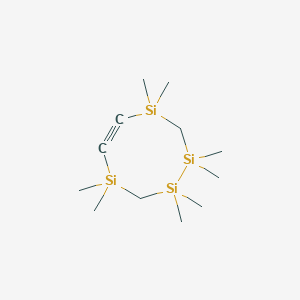
![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)

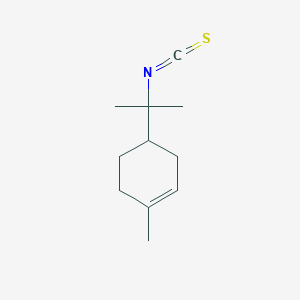
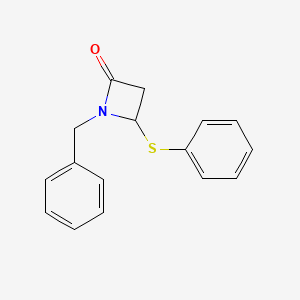
![3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione](/img/structure/B14282749.png)
![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
